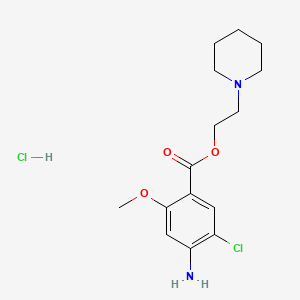

ML 10302 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

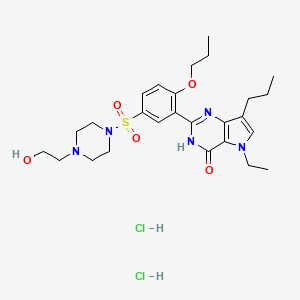

ML 10302 Hydrochloride is a potent and selective 5-HT4 receptor agonist . It has an EC50 of 4 nM and displays more than 680-fold selectivity over 5-HT3 receptors . It increases sAPP α levels in the cortex in an animal model of Alzheimer’s disease and exhibits progastrokinetic effects in vivo .

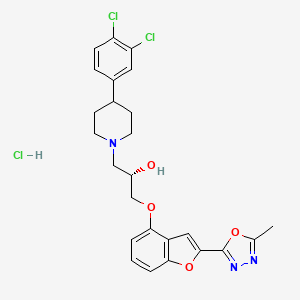

Molecular Structure Analysis

The molecular formula of ML 10302 Hydrochloride is C15H21ClN2O3.HCl . The InChI representation is InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13 (17)12 (16)9-11 (14)15 (19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H .

Physical And Chemical Properties Analysis

The molecular weight of ML 10302 Hydrochloride is 349.25 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass is 348.1007480 g/mol and the monoisotopic mass is also 348.1007480 g/mol .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

ML 10302 Hydrochloride has been shown to increase sAPPα levels in the cortex in animal models of Alzheimer’s disease . This suggests its potential utility in studying the mechanisms of Alzheimer’s and possibly in the development of therapeutic strategies aimed at increasing sAPPα levels, which might have neuroprotective effects.

Gastrointestinal Motility Studies

The compound exhibits progastrokinetic effects in vivo, meaning it can stimulate intestinal movement . This application is particularly useful in research focused on gastrointestinal disorders, such as gastroparesis, where enhancing gut motility is a desired outcome.

Wirkmechanismus

Target of Action

ML 10302 Hydrochloride is a potent and selective agonist for the 5-HT4 receptor . The 5-HT4 receptor is a type of serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

ML 10302 Hydrochloride interacts with its target, the 5-HT4 receptor, by binding to it with a Ki of 1.07 nM . This interaction stimulates the receptor, leading to a series of downstream effects. It displays more than 680-fold selectivity over the 5-HT3 receptor .

Biochemical Pathways

The activation of the 5-HT4 receptor by ML 10302 Hydrochloride stimulates gut motility through cholinergic pathways . This leads to significant prokinesia both in the small bowel and colon .

Pharmacokinetics

It’s known that the compound can be administered via subcutaneous injection .

Result of Action

In vivo studies have shown that ML 10302 Hydrochloride induces the production of the soluble form of amyloid precursor protein (sAPPα) in the cortex of mice . This increase in sAPPα levels could potentially have implications in the research of neurology diseases, such as Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3.ClH/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18;/h9-10H,2-8,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLRTSYSGOFQCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719340 |

Source

|

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ML 10302 Hydrochloride | |

CAS RN |

186826-17-5 |

Source

|

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)